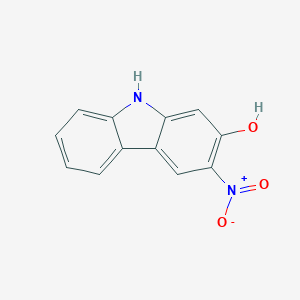

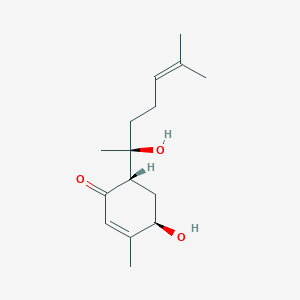

2-Hydroxy-3-nitrocarbazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Hydroxy-3-nitrocarbazole (HNC) is a heterocyclic organic compound that belongs to the carbazole family. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agrochemicals. HNC has also been found to exhibit promising biological activities, making it an attractive target for medicinal chemistry research.

Mecanismo De Acción

The mechanism of action of 2-Hydroxy-3-nitrocarbazole is not fully understood, but it is believed to involve the induction of oxidative stress and the activation of apoptotic pathways in cancer cells. 2-Hydroxy-3-nitrocarbazole has been shown to increase the production of reactive oxygen species (ROS) and to induce DNA damage, leading to cell cycle arrest and apoptosis.

Efectos Bioquímicos Y Fisiológicos

2-Hydroxy-3-nitrocarbazole has been found to affect various biochemical and physiological processes in cells, including the modulation of gene expression, the inhibition of angiogenesis, and the suppression of inflammation. 2-Hydroxy-3-nitrocarbazole has also been shown to exhibit antioxidant activity, which may contribute to its protective effects against oxidative stress-induced damage.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-Hydroxy-3-nitrocarbazole is a relatively stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other anticancer agents. However, 2-Hydroxy-3-nitrocarbazole has limited solubility in aqueous solutions, which may limit its use in certain experimental settings. Additionally, the cytotoxicity of 2-Hydroxy-3-nitrocarbazole against normal cells has not been well characterized, which may limit its potential clinical use.

Direcciones Futuras

Future research on 2-Hydroxy-3-nitrocarbazole could focus on the development of more effective synthetic methods, the elucidation of its mechanism of action, and the optimization of its pharmacological properties. 2-Hydroxy-3-nitrocarbazole could also be explored as a potential lead compound for the development of novel anticancer and antimicrobial agents. Finally, the potential use of 2-Hydroxy-3-nitrocarbazole in combination with other drugs or therapies could be investigated to enhance its efficacy and reduce potential side effects.

Métodos De Síntesis

The synthesis of 2-Hydroxy-3-nitrocarbazole involves the nitration of carbazole with a mixture of nitric and sulfuric acids. The resulting nitrocarbazole is then reduced to the corresponding amino derivative, which is subsequently oxidized to 2-Hydroxy-3-nitrocarbazole using an oxidizing agent such as potassium permanganate. The overall process is relatively simple and can be carried out on a large scale.

Aplicaciones Científicas De Investigación

2-Hydroxy-3-nitrocarbazole has been extensively studied for its biological activities, particularly its anticancer and antimicrobial properties. It has been shown to exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. 2-Hydroxy-3-nitrocarbazole has also been found to possess antimicrobial activity against a range of pathogenic bacteria and fungi.

Propiedades

Número CAS |

153654-33-2 |

|---|---|

Nombre del producto |

2-Hydroxy-3-nitrocarbazole |

Fórmula molecular |

C12H8N2O3 |

Peso molecular |

228.2 g/mol |

Nombre IUPAC |

3-nitro-9H-carbazol-2-ol |

InChI |

InChI=1S/C12H8N2O3/c15-12-6-10-8(5-11(12)14(16)17)7-3-1-2-4-9(7)13-10/h1-6,13,15H |

Clave InChI |

AFYFSKQCEUFIJU-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=CC(=C(C=C3N2)O)[N+](=O)[O-] |

SMILES canónico |

C1=CC=C2C(=C1)C3=CC(=C(C=C3N2)O)[N+](=O)[O-] |

Otros números CAS |

153654-33-2 |

Sinónimos |

2-HYDROXY-3-NITROCARBAZOLE |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B138931.png)

![(1R,4R,5R)-5-Acetylbicyclo[2.2.1]heptan-2-one](/img/structure/B138935.png)

![Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate](/img/structure/B138943.png)